molecular formula C16H18N2O B5738880 N-cyclohexyl-2-quinolinecarboxamide

N-cyclohexyl-2-quinolinecarboxamide

Cat. No. B5738880
M. Wt: 254.33 g/mol
InChI Key: ZSEQJGCPYSCJKE-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-quinolinecarboxamide” is a chemical compound with the molecular formula C16H18N2O . It has an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .


Synthesis Analysis

While specific synthesis methods for “N-cyclohexyl-2-quinolinecarboxamide” were not found, there are studies on the synthesis of similar quinoline-containing derivatives . These compounds have been synthesized for their potential as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that regulate the process of deacetylation of histones, which is involved in the regulation of chromatin structure and gene expression .


Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-quinolinecarboxamide” consists of a quinoline ring attached to a cyclohexyl group via a carboxamide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-2-quinolinecarboxamide” include an average mass of 254.327 Da and a monoisotopic mass of 254.141907 Da .

Scientific Research Applications

Antimycobacterial Activity

N-cyclohexylquinoline-2-carboxamide and related compounds have shown promising antimycobacterial activity. Specifically:

Organocatalysis

N-cyclohexylquinoline-2-carboxamide derivatives, including N-heterocyclic carbenes (NHCs), have gained attention as organocatalysts. NHCs play a crucial role in constructing medicinally and biologically significant molecules from readily available small molecules. Their versatility makes them valuable in synthetic chemistry .

Photosynthetic Electron Transport (PET) Inhibition

In vitro studies have explored the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts using substituted quinoline-2-carboxamides. These compounds were characterized, and their activity against PET was evaluated. N-cyclohexylquinoline-2-carboxamide was among the tested compounds .

Future Directions

Future research could focus on the synthesis of “N-cyclohexyl-2-quinolinecarboxamide” and similar compounds, as well as their potential applications as HDAC inhibitors . Further studies could also investigate the physical and chemical properties, safety and hazards, and mechanism of action of these compounds.

properties

IUPAC Name

N-cyclohexylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h4-6,9-11,13H,1-3,7-8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEQJGCPYSCJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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